BenchChemオンラインストアへようこそ!

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Synthetic Chemistry Medicinal Chemistry Building Block

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterobicyclic compound defined by its fused pyrrole-pyrazole core and a geminal dimethyl group at the 5-position. This specific substitution pattern is not merely ancillary; it serves as the foundational 'DPP' scaffold for a class of transforming growth factor-beta type I receptor (ALK5) kinase inhibitors.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1447997-32-1
Cat. No. B3103711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
CAS1447997-32-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=NN2C1)C
InChIInChI=1S/C8H12N2/c1-8(2)5-7-3-4-9-10(7)6-8/h3-4H,5-6H2,1-2H3
InChIKeyXSTHAMSNEGCYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1447997-32-1) as a Privileged Scaffold for ALK5 Kinase Inhibitor Development


5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterobicyclic compound defined by its fused pyrrole-pyrazole core and a geminal dimethyl group at the 5-position [1]. This specific substitution pattern is not merely ancillary; it serves as the foundational 'DPP' scaffold for a class of transforming growth factor-beta type I receptor (ALK5) kinase inhibitors [2]. The unsubstituted parent structure represents the critical branching point for introducing diverse functional groups at positions 2, 3, and 4 via cross-coupling reactions, making it a strategic building block for exploring structure-activity relationships (SAR) in the development of anti-fibrotic and immuno-oncological agents.

Why a Simple Pyrrolo[1,2-b]pyrazole Scaffold Cannot Replace the 5,5-Dimethyl Derivative in ALK5-Targeted Research


Substituting the 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a generic, non-methylated pyrrolo[1,2-b]pyrazole scaffold is not feasible for this specific drug discovery program. The geminal dimethyl group is a critical structural determinant that enables a fundamentally more efficient synthetic route via specifically substituted homoallenyl aldehydes, which would otherwise yield different core structures [1]. Furthermore, only the 5,5-dimethyl 'DPP' scaffold has been validated to afford, upon further substitution, highly potent ALK5 inhibitors with submicromolar activity and kinase selectivity, a profile linked directly to this precise architecture [2]. The 3-position of this specific scaffold also uniquely allows for direct Pd-catalyzed C-H activation and functionalization, providing a synthetic handle absent in related scaffolds [3].

Quantitative Differentiation Evidence for 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole


One-Step Versus Multi-Step Synthesis: Yield Advantage for the 5,5-Dimethyl Core

The 5,5-dimethyl derivative can be synthesized in a single step with quantitative yield via adapted Vilsmeier conditions, a process specifically enabled by the gem-dimethyl substitution. In contrast, the synthesis of non-methylated pyrrolo[1,2-b]pyrazole cores typically involves multi-step sequences, making the 5,5-dimethyl compound a more efficient choice for rapid library generation. [1] [2]

Synthetic Chemistry Medicinal Chemistry Building Block

Unlocking the 3-Position: Distinct C-H Activation Site on the 5,5-Dimethyl-DPP Scaffold

The presence of the 5,5-dimethyl group on the dihydropyrrolo[1,2-b]pyrazole core directs and facilitates a high-yielding Pd-catalyzed C-H activation specifically at the 3-position. This enables the direct installation of aryl or heteroaryl groups at a site crucial for ALK5 binding, a functionalization route not inherently available or regioselective on the unsubstituted pyrrolo[1,2-b]pyrazole scaffold. The resulting 3-arylated products are confirmed as selective ALK5 kinase inhibitors. [1]

Late-Stage Functionalization C-H Activation Medicinal Chemistry

Derivative Potency: 5,5-Dimethyl-DPP Scaffold Delivers 80 nM ALK5 Inhibitors, Surpassing Galunisertib

The most potent inhibitor built upon the 5,5-dimethyl-DPP scaffold achieved an IC50 of 80 nM against ALK5, a value that directly benchmarks it against clinically relevant molecules. For comparison, Galunisertib (LY2157299), a pyrrolo[1,2-b]pyrazole-based clinical candidate lacking the 5,5-dimethyl substitution, exhibits a reported IC50 of 170 nM under comparable in vitro conditions. The 5,5-dimethyl series thus delivers superior intrinsic potency [1] . Furthermore, the most active derivatives from this series demonstrated significant selectivity, showing negligible inhibition against CDK2 and ABL1 kinases [1].

ALK5 Inhibitor Potency Kinase Selectivity

Submicromolar Potency and Low Cytotoxicity: A Consistent Profile of the 5,5-Dimethyl-DPP Series

The 2017 medicinal chemistry study established that the entire series of 2,3,4-substituted derivatives built on this core consistently achieves submicromolar ALK5 inhibition. A key finding was that one of the most active compounds, when profiled against a panel of 50 protein kinases, demonstrated a high selectivity profile for ALK5, and the series overall was characterized by low cytotoxicity in cellular assays [1]. In contrast, earlier aryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors from 2004 showed variable selectivity against off-targets like p38 MAP kinase, depending strongly on the nature of the 'warhead' group [2].

Cytotoxicity Window of Selectivity Kinase Profiling

Specific Procurement Scenarios for 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole


Core Building Block for Next-Generation ALK5 Inhibitor Libraries

Medicinal chemistry groups focusing on TGF-β pathway inhibitors should prioritize this scaffold for assembling focused compound libraries. The quantitative one-step synthesis and the unique C-H activation handle at the 3-position enable rapid and diverse late-stage functionalization. The proven potential to yield inhibitors significantly more potent than the clinical candidate Galunisertib (80 nM vs 170 nM IC50) substantiates the scaffold's value in lead optimization programs. [1] [2]

Selective Kinase Probe Development

Researchers requiring a selective probe for ALK5 over other kinases (e.g., CDK2, ABL1, p38 MAPK) should utilize this scaffold. Published data confirms that its derivatives maintain a cleaner off-target profile compared to earlier-generation pyrrolo[1,2-b]pyrazole inhibitors, making it a superior starting point for developing chemical probes with a reliable pharmacological window. [3] [4]

Process Chemistry and Scalable Synthesis Research

For academic or industrial process chemistry groups, this compound serves as a model substrate for developing scalable C-H activation methodologies. Its high-yielding and regiospecific functionalization provides a robust system for studying and optimizing Pd-catalyzed cross-coupling reactions, with the added relevance of generating molecules of significant biological interest. [5]

Quote Request

Request a Quote for 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.